molecular formula C20H25N5O3 B7910447 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide

Cat. No.: B7910447
M. Wt: 383.4 g/mol
InChI Key: IZGIHEREAHLNJC-UHFFFAOYSA-N
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Description

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide is a synthetic small molecule with a molecular formula of C20H25N5O3 and a molecular weight of 383.45 g/mol . This research chemical features a benzamide core structure substituted with both amino and nitro functional groups, linked to a phenylpiperazine moiety. The presence of the 4-methylpiperazine group is a significant feature, as this heterocycle is frequently employed in medicinal chemistry to optimize the physicochemical properties of lead compounds and is a common structural motif in molecules targeting various biological pathways . While specific biological data for this exact compound is not widely published in the available literature, its structural framework is related to classes of compounds under investigation for various biological activities. Specifically, N-phenylbenzamide derivatives have been studied as a scaffold for antiviral drug discovery. Research on similar compounds has shown promising activity against viruses such as the Hepatitis C virus (HCV) and enterovirus 71 (EV71), with some analogs demonstrating potency comparable to clinical drugs in early research . Other biaryl amide derivatives have been identified as inhibitors of Venezuelan equine encephalitis virus (VEEV), highlighting the potential of this chemical class in developing broad-spectrum antiviral agents . The structural features of this molecule make it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of virology and oncology. It is supplied for use in assay development, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-amino-N-[4-[2-(4-methylpiperazin-1-yl)ethyl]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-23-10-12-24(13-11-23)9-8-15-2-5-17(6-3-15)22-20(26)16-4-7-18(21)19(14-16)25(27)28/h2-7,14H,8-13,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGIHEREAHLNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Synthesis

The benzamide backbone is constructed via nitro-functionalized benzoic acid derivatives. Methyl 4-chloro-3-nitrobenzoate is a common precursor, reacting with methylamine to yield 4-methylamino-3-nitrobenzoic acid (99.4% yield). Acyl chloride intermediates, generated using thionyl chloride, enable amide coupling with aryl amines.

Example Procedure :

  • 4-Chloro-3-nitrobenzoic acid (10 g, 0.05 mol) reacts with 25% methylamine(aq) under reflux (3–5 h).

  • Acidification with acetic acid precipitates 4-methylamino-3-nitrobenzoic acid (99.4% yield).

  • Thionyl chloride converts the acid to 4-methylamino-3-nitrobenzoyl chloride , which couples with 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline to form the target compound.

Method A: Nucleophilic Substitution

  • 1-Chloro-2-(4-nitrophenyl)ethane reacts with N-methylpiperazine in acetonitrile/K₂CO₃.

  • Microwave irradiation (80°C, 10 min) enhances reaction efficiency, yielding 48% after chromatography.

Method B: Reductive Amination

  • 4-Nitrobenzaldehyde condenses with N-methylpiperazine in the presence of NaBH₃CN.

  • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, achieving 71% yield.

Amide Bond Formation

Coupling agents like HOBt/EDCI or acyl chlorides are employed:

HOBt/EDCI-Mediated Coupling :

  • 3-Nitrobenzoyl chloride (1.2 eq) reacts with 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline in THF/DIPEA.

  • After 24 h, extraction and chromatography yield 65–71%.

Direct Acyl Chloride Method :

  • 4-Methylamino-3-nitrobenzoyl chloride couples with the aniline intermediate in dichloromethane.

  • Triethylamine neutralizes HCl, yielding 85–90% after recrystallization.

Nitro-to-Amine Reduction

The 4-amino group is introduced via reduction of a nitro precursor:

Catalytic Hydrogenation :

  • 3-Nitro intermediate (1 eq) in EtOH/H₂O with Pd/C (10%) under H₂ (1 atm, 6 h) gives 95% yield.

Iron-Mediated Reduction :

  • Fe powder and NH₄Cl in EtOH/H₂O reduce the nitro group at reflux (7 h), yielding 92%.

Optimization and Challenges

Reaction Conditions

StepSolventTemperatureCatalyst/ReagentYieldSource
Piperazine alkylationMeCN80°CK₂CO₃, KI48%
Amide couplingTHFrtHOBt, EDCI71%
Nitro reductionEtOH/H₂ORefluxFe, NH₄Cl92%

Purification Techniques

  • Flash chromatography (SiO₂, MeOH/CH₂Cl₂) is standard for intermediates.

  • Recrystallization from ethanol or ether/hexane improves purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Acyl chloride couplingHigh efficiency, minimal side productsRequires anhydrous conditions85–90%
HOBt/EDCI couplingMild conditions, versatileCostly reagents, longer reaction time65–71%
Microwave-assistedRapid reaction kineticsSpecialized equipment needed48–56%

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate, Raney nickel.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Formation of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity Synthesis Yield Ref.
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide (Target) 4-amino, 3-nitro, 4-methylpiperazine-ethyl ~483.5 (estimated) Inferred kinase inhibition (structural analogy) Not reported -
N-(4-Methyl-3-((4-methylpyridin-2-yl)amino)phenyl)-4-((4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methyl)benzamide Trimethoxybenzyl-piperazine, methylpyridinylamino ~628.7 Anticancer (explicitly tested) 44.6%
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine Chloro, nitro, methoxyphenyl-piperazine ~430.9 Not reported (structural focus) Not reported
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro, 3-chlorophenethyl ~304.7 Hybrid molecule (synthesis focus) Not reported
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro, 3-nitrophenyl ~287.2 Laboratory derivative (no bioactivity) High (qualitative)
2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide 3-nitro, quinazolinone, methyl ~420.4 Screening compound (biological testing implied) Not reported

Key Structural and Functional Insights

Substituent Effects on Activity The target compound’s 4-methylpiperazine-ethyl chain distinguishes it from analogs with bulkier piperazine modifications (e.g., trimethoxybenzyl in or methoxyphenyl in ). These substituents influence lipophilicity (logP) and binding pocket compatibility. For instance, the trimethoxybenzyl group in may enhance hydrophobic interactions, whereas the target’s methylpiperazine likely improves solubility . Nitro and amino groups are conserved in many analogs (e.g., ). The 3-nitro position in the target compound may sterically hinder or direct interactions with enzymatic active sites compared to 4-nitro derivatives (e.g., ).

Synthesis Strategies The target compound likely requires amide coupling between a 3-nitro-4-aminobenzoic acid derivative and a 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline intermediate. Similar methods are employed in (4-nitrobenzoyl chloride + phenethylamine) and (4-nitrobenzoyl chloride + 3-nitroaniline), though yields vary based on steric and electronic effects . Purification via flash column chromatography (e.g., DCM/MeOH in ) is common for such polar intermediates, though the target’s amino group may necessitate alternative solvents.

The target’s structure aligns with Imatinib-like scaffolds, where piperazine moieties optimize pharmacokinetics . The absence of a quinazolinone or pyridinyl group (cf. ) suggests the target may prioritize selectivity over broad-spectrum activity, a hypothesis supported by the role of 4-methylpiperazine in reducing off-target effects .

Biological Activity

4-Amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide, often referred to as BP-11565, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of BP-11565 is C18H24N4O2, with a molecular weight of 336.41 g/mol. The compound features a nitro group, an amine functional group, and a piperazine moiety that contribute to its biological activity.

The biological activity of BP-11565 primarily stems from its interaction with various biological targets. Research indicates that it may function as an inhibitor of several enzymes and receptors involved in critical cellular processes.

Inhibition of DNA Methyltransferases

One significant area of study involves the compound's role as an inhibitor of DNA methyltransferases (DNMTs). In vitro studies have shown that BP-11565 can inhibit DNMT1 and DNMT3A, which are crucial in regulating gene expression through DNA methylation. For instance, one study reported an EC50 value of 0.9 μM against DNMT3A, indicating potent inhibition .

Anticancer Activity

BP-11565 has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including leukemia cells. The compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity .

Biological Activity Data

The following table summarizes the biological activities and IC50 values reported for BP-11565 in various studies:

Biological Activity Target IC50 (μM) Reference
DNMT3A InhibitionHuman DNMT3A0.9
CytotoxicityKG-1 Leukemia Cells10
AChE InhibitionAcetylcholinesterase1.8
BuChE InhibitionButyrylcholinesterase2.0

Case Studies

Several studies have investigated the biological activity of BP-11565:

  • Study on DNA Methyltransferase Inhibition :
    • Researchers synthesized BP-11565 and evaluated its inhibitory effects on DNMTs.
    • The results indicated that the compound effectively re-expressed genes silenced by methylation in cancer cells, highlighting its potential as an epigenetic modulator .
  • Anticancer Efficacy :
    • A series of experiments demonstrated that BP-11565 exhibited significant cytotoxicity against leukemia cell lines.
    • The compound was found to induce apoptosis through the activation of caspases, further supporting its role as a potential anticancer agent .
  • Cholinesterase Inhibition :
    • In another study focused on neurodegenerative diseases, BP-11565 showed promising results as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy .

Q & A

Basic: What are the common synthetic routes for 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

  • Amide bond formation : Coupling 3-nitro-4-aminobenzoic acid derivatives with aryl amines (e.g., 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
  • Nitro group retention : Maintaining the nitro group during synthesis requires inert atmospheres and controlled temperatures (e.g., 0–25°C) to prevent premature reduction .
  • Characterization : Intermediates are validated via 1H/13C NMR (to confirm substitution patterns and piperazine integration) and HPLC-MS (to assess purity >95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final step of synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions .
  • Catalyst use : Palladium on carbon (Pd/C) or Raney nickel can selectively reduce nitro groups in later stages without affecting the piperazine moiety .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) improves coupling efficiency while avoiding decomposition .
  • In-line monitoring : TLC (Rf comparison) and HPLC (retention time tracking) ensure real-time reaction progress assessment .

Basic: What pharmacological targets are associated with this compound’s structural motifs?

Answer:
The 4-methylpiperazine moiety suggests potential interaction with:

  • GPCRs : Dopamine or serotonin receptors due to piperazine’s affinity for amineergic systems .
  • Kinases : The benzamide scaffold may inhibit ATP-binding pockets in kinases (e.g., Bcr-Abl), as seen in structurally similar compounds like imatinib derivatives .
  • Nitro group roles : The nitro group could act as a prodrug trigger (reducible to amine in vivo) or enhance lipophilicity for membrane penetration .

Advanced: How do structural modifications (e.g., replacing nitro with cyano) impact biological activity?

Answer:

  • Nitro → Cyano substitution :
    • Increases electron-withdrawing effects , potentially altering binding to hydrophobic pockets (e.g., in kinase inhibitors) .
    • Reduces metabolic liabilities (nitro groups are prone to reduction, leading to reactive intermediates) .
  • Piperazine alkylation : Adding methyl groups (as in 4-methylpiperazine) enhances metabolic stability compared to unsubstituted piperazines .
  • Benzamide linker elongation : Longer chains (e.g., ethyl → propyl) may improve target engagement flexibility but reduce solubility .

Basic: What analytical techniques are critical for confirming the compound’s identity and purity?

Answer:

  • NMR spectroscopy : 1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~428) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for in vitro assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., imatinib for kinase inhibition) .
  • Metabolic stability testing : Evaluate liver microsome degradation to identify species-specific metabolism differences .
  • Structural analogs comparison : Benchmark against derivatives with defined activities (e.g., trifluoromethyl vs. nitro analogs) to isolate structure-activity relationships .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • Solution stability : Prepare fresh DMSO stock solutions (<1 week old) for biological assays to prevent aggregation .

Advanced: What computational methods aid in predicting this compound’s binding modes?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with kinase domains (e.g., Abl1 kinase PDB: 2HYY) .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on piperazine-kinase salt bridges .
  • QSAR models : Train models using datasets of benzamide derivatives to predict IC50 values for new analogs .

Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?

Answer:

  • Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) quantifies solubility limits .
  • Formulation strategies :
    • Nanoparticle encapsulation : PLGA nanoparticles enhance aqueous dispersion .
    • Salt formation : Hydrochloride salts improve solubility in polar solvents .

Advanced: What strategies mitigate off-target effects during in vivo studies?

Answer:

  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Metabolite identification : LC-MS/MS tracks in vivo metabolites (e.g., nitro-reduced amines) linked to toxicity .
  • Dose optimization : Use PK/PD modeling to balance efficacy (EC50) and toxicity (LD50) in rodent models .

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